molecular formula C16H18N2O3S2 B2929508 N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide CAS No. 941929-71-1

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide

Cat. No.: B2929508
CAS No.: 941929-71-1
M. Wt: 350.45
InChI Key: ZLMRTNLGQDHDCX-UHFFFAOYSA-N
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Description

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide have demonstrated significant anticancer activities. For example, derivatives such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides show antiproliferative activity against human cancer cell lines (El Rayes et al., 2019). Similarly, quinoline derivatives, closely related to the compound , exhibit effective anticancer properties by inhibiting various cancer-related enzymes and pathways (Solomon & Lee, 2011).

Chemosensor Applications

Another application area is the development of chemosensors. A chemosensor based on a quinoline moiety, related to the compound of interest, has been synthesized for detecting Zn2+ ions in aqueous media (Kim et al., 2016). This highlights the potential use of such compounds in environmental monitoring and analytical chemistry.

Molecular Synthesis and Reactivity

In the field of organic chemistry, the synthesis and reactivity of compounds structurally similar to this compound are of significant interest. For instance, the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline demonstrate the compound's potential for electrophilic substitution reactions and the formation of various derivatives (Aleksandrov et al., 2020).

Antimicrobial Activity

Some derivatives of quinoline, which share structural similarities with the compound , have been shown to possess antimicrobial properties. This indicates potential applications in the development of new antimicrobial agents (Özyanik et al., 2012).

Optical Properties and Applications

Quinoline derivatives, including those structurally similar to this compound, have been explored for their optical properties. These properties suggest their potential use in applications such as fluorescent dyes and in the development of materials for optoelectronic devices (Bogza et al., 2018).

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-15(19)17-13-7-8-14-12(11-13)5-3-9-18(14)23(20,21)16-6-4-10-22-16/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMRTNLGQDHDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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